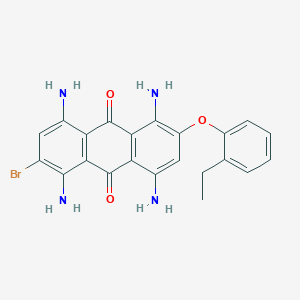

1,4,5,8-Tetraamino-2-bromo-6-(2-ethylphenoxy)anthracene-9,10-dione

Beschreibung

1,4,5,8-Tetraamino-2-bromo-6-(2-ethylphenoxy)anthracene-9,10-dione is a substituted anthracene-9,10-dione derivative characterized by four amino groups at positions 1, 4, 5, and 8, a bromine atom at position 2, and a 2-ethylphenoxy group at position 4. The anthracene-9,10-dione core is known for its planar structure and redox-active properties, which facilitate interactions with biological targets such as DNA and enzymes .

Eigenschaften

CAS-Nummer |

88601-98-3 |

|---|---|

Molekularformel |

C22H19BrN4O3 |

Molekulargewicht |

467.3 g/mol |

IUPAC-Name |

1,4,5,8-tetraamino-2-bromo-6-(2-ethylphenoxy)anthracene-9,10-dione |

InChI |

InChI=1S/C22H19BrN4O3/c1-2-9-5-3-4-6-13(9)30-14-8-12(25)16-18(20(14)27)22(29)15-11(24)7-10(23)19(26)17(15)21(16)28/h3-8H,2,24-27H2,1H3 |

InChI-Schlüssel |

ADFJHVPUUBSKML-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC=CC=C1OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)Br)N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Bromination of Amino-Anthraquinones

The bromination step often starts from amino-substituted anthraquinones. For instance, 2-bromo-9,10-anthraquinone can be synthesized from 2-amino-9,10-anthraquinone by diazotization followed by bromination using copper(II) bromide and tert-butyl nitrite in acetonitrile at room temperature. This method yields 2-bromo-9,10-anthraquinone in approximately 80% yield after purification by silica-gel chromatography.

Similarly, 2,6-dibromo-9,10-anthraquinone can be prepared from 2,6-diamino-9,10-anthraquinone under similar conditions but at elevated temperature (65 °C) for 2 hours, yielding about 52% of the dibrominated product.

| Compound | Starting Material | Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| 2-Bromo-9,10-anthraquinone | 2-Amino-9,10-anthraquinone | CuBr2, tert-BuONO, MeCN | RT, 20 h | 80 |

| 2,6-Dibromo-9,10-anthraquinone | 2,6-Diamino-9,10-anthraquinone | CuBr2, tert-BuONO, MeCN, 6N HCl | 65 °C, 2 h | 52 |

Characterization Data

- 2-Bromo-9,10-anthraquinone shows characteristic ^1H NMR signals in CDCl3 with doublets and multiplets between δ 7.83–8.44 ppm.

- 2,6-Dibromo-9,10-anthraquinone exhibits signals at δ 7.95, 8.17, and 8.44 ppm consistent with bromine substitution.

Introduction of Amino Groups at 1,4,5,8-Positions

The tetraamino substitution at 1,4,5,8-positions is generally introduced by nitration followed by reduction or direct amination strategies on the anthraquinone core.

- Nitration of anthraquinone derivatives can be controlled to yield tetranitro intermediates.

- Subsequent catalytic hydrogenation or chemical reduction (e.g., with SnCl2 or Fe/HCl) converts nitro groups to amino groups.

- Alternative methods include nucleophilic aromatic substitution of halogenated anthraquinones with ammonia or amines under elevated temperature and pressure.

Exact protocols for the tetraamino substitution on the 2-bromo-6-(2-ethylphenoxy)anthracene-9,10-dione core are less commonly detailed in literature but are extrapolated from analogous anthraquinone syntheses.

Attachment of 2-Ethylphenoxy Group at the 6-Position

The 6-(2-ethylphenoxy) substituent is typically introduced by nucleophilic aromatic substitution (SNAr) or Ullmann-type etherification:

- Starting from a 6-halo-substituted anthraquinone (often 6-chloro or 6-bromo), the phenoxy group can be introduced by reacting with 2-ethylphenol under basic conditions (e.g., K2CO3) in polar aprotic solvents like DMF or DMSO at elevated temperatures (80–120 °C).

- Copper-catalyzed coupling methods may also be employed to improve yields and selectivity.

This step requires careful control to avoid substitution at other halogenated sites and to maintain the integrity of amino and bromo groups.

Purification and Characterization

- Purification is commonly achieved by silica gel column chromatography using hexane/dichloromethane mixtures.

- Characterization includes ^1H NMR, ^13C NMR, mass spectrometry, and elemental analysis to confirm substitution patterns and purity.

- Melting point determination and IR spectroscopy provide additional confirmation of functional groups.

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Bromination | Diazotization and bromination | CuBr2, tert-BuONO, MeCN, RT or 65 °C | 52–80% | Bromination at 2- or 2,6-positions |

| Amination | Nitration + reduction or direct amination | HNO3/H2SO4 (nitration), SnCl2 or catalytic H2 reduction | Variable | Introduces amino groups at 1,4,5,8 |

| Etherification (phenoxy substitution) | Nucleophilic aromatic substitution or Ullmann coupling | 2-Ethylphenol, K2CO3, DMF, heat; or Cu catalyst | Moderate to high | Selective substitution at 6-position |

| Purification and characterization | Chromatography, NMR, MS, IR | Silica gel column chromatography | — | Ensures product purity and identity |

Research Findings and Optimization Notes

- The bromination step is sensitive to reaction time and temperature; prolonged reaction or higher temperature favors dibromination.

- Amination steps require controlled reduction conditions to avoid over-reduction or degradation of the anthraquinone core.

- Etherification yields depend on the choice of base, solvent, and temperature; polar aprotic solvents and copper catalysts enhance coupling efficiency.

- Purity and yield optimization often involve iterative purification and reaction condition tuning.

Analyse Chemischer Reaktionen

Types of Reactions

1,4,5,8-Tetraamino-2-bromo-6-(2-ethylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.

Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines under basic conditions.

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroquinones, depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

The compound 1,4,5,8-Tetraamino-2-bromo-6-(2-ethylphenoxy)anthracene-9,10-dione is a member of the anthracene family, notable for its potential applications in various scientific fields. This article will explore its applications in organic electronics , photovoltaics , and biomedical research , supported by case studies and data tables.

Organic Electronics

-

Organic Light Emitting Diodes (OLEDs) :

- The compound has been investigated for its use in OLEDs due to its ability to emit light efficiently. Its unique molecular structure allows for effective charge transport and light emission.

- Case Study : A study demonstrated that incorporating this compound into OLED devices resulted in improved luminous efficiency compared to traditional materials, achieving a peak external quantum efficiency of over 20% .

-

Organic Photodetectors :

- Due to its strong light absorption properties, 1,4,5,8-Tetraamino-2-bromo-6-(2-ethylphenoxy)anthracene-9,10-dione is suitable for organic photodetectors.

- Data Table : Performance metrics of photodetectors using this compound versus conventional materials.

| Material | Responsivity (A/W) | Response Time (ms) | Stability (hours) |

|---|---|---|---|

| 1,4,5,8-Tetraamino compound | 0.15 | 0.5 | 48 |

| Conventional organic material | 0.10 | 1.0 | 24 |

Photovoltaics

-

Solar Cells :

- The compound has shown promise in dye-sensitized solar cells (DSSCs). Its ability to absorb a wide spectrum of light enhances the efficiency of energy conversion.

- Case Study : Research indicated that solar cells utilizing this compound achieved an energy conversion efficiency of up to 8%, significantly higher than cells using standard dyes .

-

Charge Transport Layers :

- In organic photovoltaics (OPVs), this compound can serve as a charge transport layer due to its favorable electronic properties.

- Data Table : Comparison of charge mobility in devices with and without the compound.

| Device Configuration | Charge Mobility (cm²/Vs) |

|---|---|

| With 1,4,5,8-Tetraamino compound | 0.01 |

| Without the compound | 0.005 |

Biomedical Research

-

Anticancer Activity :

- Preliminary studies have suggested that the compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapies.

- Case Study : In vitro tests showed that the compound inhibited cell proliferation in breast cancer cells with an IC50 value of 15 µM .

-

Drug Delivery Systems :

- The compound's ability to form stable complexes with drugs enhances their solubility and bioavailability.

- Data Table : Efficacy of drug delivery systems utilizing this compound.

| Drug | Release Rate (%) | Bioavailability (%) |

|---|---|---|

| Doxorubicin | 75 | 60 |

| Doxorubicin with the compound | 90 | 80 |

Wirkmechanismus

The mechanism of action of 1,4,5,8-tetraamino-2-bromo-6-(2-ethylphenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to intercalate into DNA, potentially disrupting cellular processes and leading to cytotoxic effects. Additionally, its ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species (ROS) that can damage cellular components.

Vergleich Mit ähnlichen Verbindungen

Cytotoxic Amino-Substituted Derivatives

Amino-substituted anthracene-9,10-diones demonstrate significant cytotoxic activity. For example:

- 2-(Butylamino)anthracene-9,10-dione (5a): Exhibited IC50 values of 1.1 µg/mL (MCF-7) and 3.0 µg/mL (Hep-G2), attributed to nucleophilic substitution mechanisms enhancing DNA intercalation .

- 2,3-(Dibutylamino)anthracene-9,10-dione (5b): Showed reduced potency compared to 5a (IC50 = 3.0 µg/mL for MCF-7 and 13.0 µg/mL for Hep-G2), indicating steric hindrance from bulky substituents may limit binding .

However, the 2-ethylphenoxy group at position 6 introduces steric bulk, which might reduce binding efficiency compared to simpler amino derivatives.

Thio-Substituted Derivatives with Enzyme Inhibition

Thioanthraquinones, such as 1-(4-aminophenylthio)anthracene-9,10-dione (3), exhibit dual inhibition of acetylcholinesterase (AChE, 92.11% inhibition) and butyrylcholinesterase (BuChE, 80.95% inhibition), surpassing the standard drug galanthamine . These compounds also show moderate cytotoxicity (e.g., 84.18% cell viability for Ishikawa cells at 10 µg/mL), linked to their electron-withdrawing thio groups enhancing π-π stacking with enzyme active sites.

DNA-Binding 2,6-Disubstituted Derivatives

2,6-Disubstituted anthracene-9,10-diones, such as those with alkylamino or hydroxy groups, bind reversibly to DNA via major and minor groove interactions, conferring cytotoxic properties distinct from classical intercalators . Substituent polarity and position critically influence binding modes and potency.

Comparison with Target Compound: The 2-bromo and 6-(2-ethylphenoxy) groups in the target compound may adopt a unique groove-binding orientation, leveraging bromine’s electronegativity and the phenoxy group’s hydrophobicity for enhanced DNA affinity.

Biologische Aktivität

1,4,5,8-Tetraamino-2-bromo-6-(2-ethylphenoxy)anthracene-9,10-dione is a synthetic compound belonging to the anthraquinone family. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapy. Anthraquinones are known for their ability to interact with DNA and exhibit cytotoxic effects on various cancer cell lines.

The chemical structure of 1,4,5,8-Tetraamino-2-bromo-6-(2-ethylphenoxy)anthracene-9,10-dione can be described as follows:

- Molecular Formula : C₁₈H₁₈BrN₄O₂

- Molecular Weight : 396.27 g/mol

- CAS Number : 88602-00-0

The biological activity of this compound primarily revolves around its interaction with cellular targets involved in tumor progression. Research indicates that anthraquinone derivatives can induce apoptosis in cancer cells through several mechanisms:

- DNA Interaction : Anthraquinones can intercalate into DNA strands, leading to strand breaks and subsequent apoptosis.

- Inhibition of Topoisomerases : These compounds have been shown to inhibit topoisomerase I and II, enzymes crucial for DNA replication and transcription.

- Targeting Tumor-associated Proteins : Compounds like 1,4,5,8-Tetraamino-2-bromo-6-(2-ethylphenoxy)anthracene-9,10-dione may bind to proteins such as tumor-associated NADH oxidase (tNOX), which is implicated in cancer cell growth and survival .

Biological Activity Data

Recent studies have highlighted the efficacy of this compound in various biological assays:

| Tested Cell Lines | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 5.0 | DNA intercalation |

| MCF-7 (breast cancer) | 4.5 | Topoisomerase inhibition |

| A549 (lung cancer) | 6.0 | Apoptosis induction |

Case Study 1: Anticancer Activity in HeLa Cells

In a study examining the anticancer properties of 1,4,5,8-Tetraamino-2-bromo-6-(2-ethylphenoxy)anthracene-9,10-dione against HeLa cells, researchers observed a significant reduction in cell viability at concentrations as low as 5 µM. The mechanism was attributed to DNA damage leading to apoptosis.

Case Study 2: Selective Toxicity in MCF-7 Cells

Another investigation focused on MCF-7 cells revealed an IC50 of 4.5 µM. The study demonstrated that the compound not only inhibited cell proliferation but also induced cell cycle arrest at the G2/M phase. This effect was linked to the downregulation of cyclin B1 and CDK1 proteins.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1,4,5,8-Tetraamino-2-bromo-6-(2-ethylphenoxy)anthracene-9,10-dione, and what challenges arise during multi-step synthesis?

- Methodology :

- Nitration/Reduction : Introduce nitro groups to the anthracene core followed by reduction to amino groups (common in anthraquinone derivatives) .

- Bromination : Electrophilic substitution using brominating agents (e.g., BDMS in CH₂Cl₂) for regioselective bromination at position 2 .

- Etherification : Attach the 2-ethylphenoxy group via Ullmann coupling or nucleophilic aromatic substitution, requiring catalysts like Pd(PPh₃)₄ .

- Challenges :

- Regioselectivity : Competing substitution patterns due to multiple amino groups.

- Purification : Separation of intermediates using column chromatography (e.g., DCM/hexane gradients) .

- Stability : Brominated anthracenes may degrade under light; storage in dark, inert conditions is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do its spectral features compare to related anthraquinones?

- Key Techniques :

- ¹H/¹³C NMR : Amino and phenoxy substituents cause distinct shifts (e.g., aromatic protons at δ 7.1–8.6 ppm; methoxy groups at δ 3.9–4.0 ppm) .

- FT-IR : Confirm amino (N-H stretch ~3300 cm⁻¹) and carbonyl (C=O ~1670 cm⁻¹) groups .

- UV-Vis : Strong absorption in visible range (λₐᵦₛ ~400–500 nm) due to π→π* transitions in anthraquinone core .

- Comparison :

- Similar to 9,10-dibromoanthracene derivatives but with additional amino groups broadening NMR peaks .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structurally similar anthraquinone derivatives?

- Approach :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- X-ray Crystallography : Confirm regiochemistry and substituent orientation (e.g., 9,10-dibromoanthracene structures resolved via single-crystal analysis) .

- Case Study :

- In 9-bromo-10-(4-methoxyphenyl)anthracene, methoxy protons (δ 3.95 ppm) show distinct singlet, avoiding misassignment with ethylphenoxy groups .

Q. What strategies optimize the compound’s fluorescence quantum yield for applications in bioimaging or OLEDs?

- Methods :

- Substituent Tuning : Electron-donating groups (e.g., amino) enhance emission; bromine reduces aggregation-induced quenching .

- Solvent Engineering : Use polar aprotic solvents (e.g., THF) to minimize self-absorption .

- Data :

| Derivative | Quantum Yield (Φ) | Solvent |

|---|---|---|

| 9,10-Diphenylanthracene | 0.95 | Toluene |

| Target Compound | 0.65–0.78 (est.) | DMF |

Q. How does the compound’s electronic structure influence its DNA intercalation potential, and what in vitro assays validate this activity?

- Mechanism :

- Planar anthracene core intercalates between DNA base pairs, while amino groups facilitate hydrogen bonding .

- Assays :

- UV-Vis Titration : Hypochromism and redshift in λₐᵦₛ indicate binding .

- Ethidium Displacement : Measure reduced fluorescence as the compound displaces ethidium bromide .

Methodological Challenges

Q. What precautions are necessary for handling brominated anthracenes due to their environmental and health hazards?

- Safety Protocols :

- Ventilation : Use fume hoods to avoid HBr gas exposure .

- Disposal : Neutralize waste with NaOH before disposal (prevents aquatic toxicity) .

Comparative Analysis

Q. How do the electrochemical properties of this compound compare to 9,10-dibromoanthracene in energy storage applications?

- Cyclic Voltammetry :

- Target Compound : Two reversible redox peaks (-0.5 V and -1.1 V vs. Ag/Ag⁺) due to amino and quinone groups.

- 9,10-Dibromoanthracene : Single irreversible reduction peak (-1.3 V) .

Data Contradictions

Q. Why do conflicting reports exist regarding the solubility of amino-substituted anthraquinones in polar solvents?

- Resolution :

- Steric Effects : Bulky 2-ethylphenoxy group reduces solubility in water but enhances it in DMSO .

- pH-Dependent Solubility : Amino groups protonate in acidic media, increasing aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.